![molecular formula C21H34O3S B14149799 2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane CAS No. 89037-01-4](/img/structure/B14149799.png)
2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring, a methoxy group, and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane typically involves multiple steps. One common method includes the alkylation of a phenylsulfanyl compound with a decyl halide, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the dioxolane ring through a cyclization reaction under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to convert the phenylsulfanyl group to a thiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and demethylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity. Overall, the compound’s effects are mediated through its interactions with various biomolecules and cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane: shares similarities with other compounds containing dioxolane rings, methoxy groups, and phenylsulfanyl groups.
Methoxyflurane: Another compound with a methoxy group, used as an anesthetic.
Phenylsulfanyl derivatives: Compounds like phenylsulfanyl acetamide, which have similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89037-01-4 |
|---|---|
Molekularformel |
C21H34O3S |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
2-(10-methoxy-10-phenylsulfanyldecyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C21H34O3S/c1-21(23-17-18-24-21)16-12-7-5-3-4-6-11-15-20(22-2)25-19-13-9-8-10-14-19/h8-10,13-14,20H,3-7,11-12,15-18H2,1-2H3 |
InChI-Schlüssel |
NVGGKZOUXSOZMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCCCCCCCC(OC)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


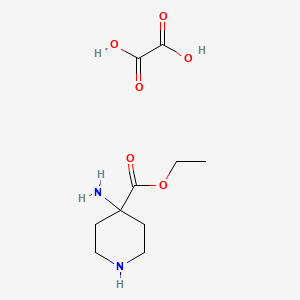
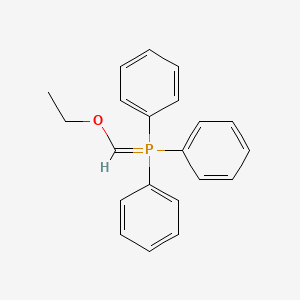
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
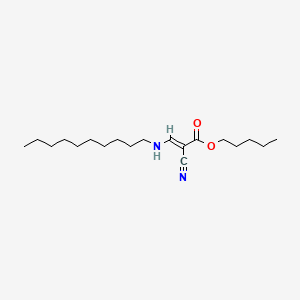
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)

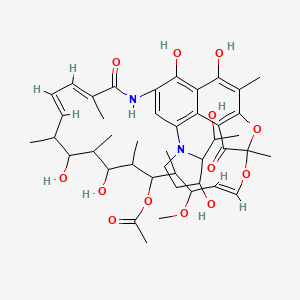
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)
![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
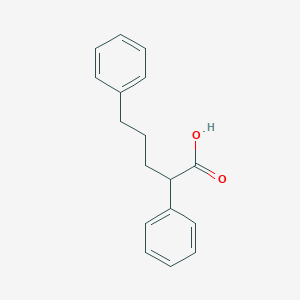
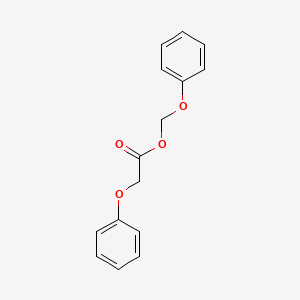
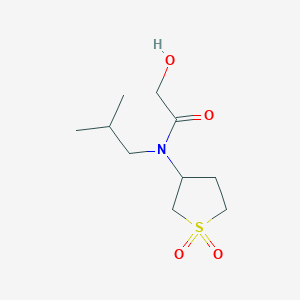
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
